Cas no 1050769-13-5 (2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one structure](https://www.kuujia.com/scimg/cas/1050769-13-5x500.png)
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1050769-13-5
- EN300-26609506
- Z97455831
- 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
- 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
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- Inchi: 1S/C18H21N3O3S3/c1-15-13-25-18(19-15)26-14-17(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+
- InChI Key: QCMMLZGZRVBOLG-KPKJPENVSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CSC2=NC(C)=CS2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 423.07450506g/mol
- Monoisotopic Mass: 423.07450506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 133Ų
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609506-0.05g |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one |
1050769-13-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
Research Brief on 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 1050769-13-5)
Recent studies have highlighted the potential of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 1050769-13-5) as a promising compound in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole and piperazine moieties, has shown significant activity in targeting specific biological pathways, making it a subject of intense research.
The primary focus of current research revolves around the compound's mechanism of action and its potential therapeutic applications. Preliminary findings suggest that it exhibits inhibitory effects on certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. The compound's ability to modulate these pathways has been demonstrated in vitro and in vivo, with promising results in preclinical models.
One of the key studies published this year explored the synthesis and optimization of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one to enhance its bioavailability and target specificity. The research team employed advanced computational modeling and structure-activity relationship (SAR) analysis to identify critical modifications that could improve the compound's efficacy while minimizing off-target effects.
Another significant development involves the compound's application in combination therapies. Recent data indicate that when used alongside conventional chemotherapeutic agents, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one can synergistically enhance treatment outcomes, particularly in drug-resistant cancer cell lines. This finding opens new avenues for addressing the challenge of chemotherapy resistance.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and large-scale synthesis need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activity make it a compelling candidate for further investigation.
In conclusion, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 1050769-13-5) represents a significant area of interest in chemical biology and drug discovery. Ongoing research aims to elucidate its full therapeutic potential and overcome existing limitations, paving the way for its eventual clinical use.
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